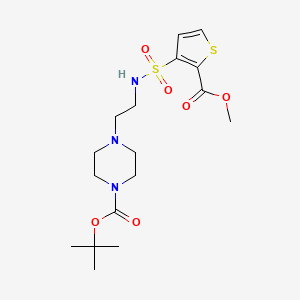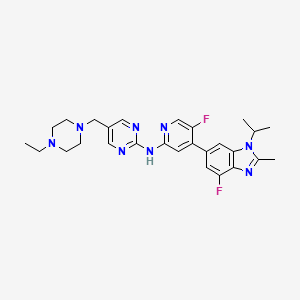
Cdk4/6-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cdk4/6-IN-2 is a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), with IC50s of 2.7 and 16 nM for CDK4 and CDK6, respectively . CDK4/6 inhibitors are a class of medicines used to treat certain types of hormone receptor-positive, HER2-negative breast cancer . These medicines interrupt the process through which breast cancer cells divide and multiply .
Applications De Recherche Scientifique
1. Role in Cancer Therapy
- Discovery to Therapy: CDK4/6 inhibitors have evolved from basic research to clinical success, especially in breast cancer treatment. The combination of CDK4/6 inhibitors with other therapies has proven valuable in cancer therapy (Sherr, Beach, & Shapiro, 2016).
- Inhibitor Resistance: Research focuses on the resistance to CDK4/6 inhibitors, a critical aspect affecting drug efficacy in cancer therapy, especially in hormone receptor-positive breast cancer (Pang, Li, & Sheng, 2022).
2. Immunomodulatory Effects
- Triggering Anti-Tumor Immunity: CDK4/6 inhibitors have been found to enhance anti-tumor immunity, making them a potential part of combination therapies in cancer treatment (Goel et al., 2017).
- Induction of T Cell Memory: They also promote the phenotypic and functional acquisition of immunological T cell memory, broadening their utility in anti-tumor strategies (Lelliott et al., 2021).
3. Broader Applications and Prospects
- Application in Malignant Solid Tumors: CDK4/6 inhibitors show potential as broad-spectrum anti-tumor drugs, with their effects extendable to various tumors beyond breast cancer (Du et al., 2020).
- Mechanisms of Action: Understanding the mechanisms of action and resistance to CDK4/6 inhibitors is critical for developing more effective combination therapies (Knudsen & Witkiewicz, 2017).
4. Clinical Research and Development
- R&D Trends: The research and development trajectory of CDK4/6 inhibitors, particularly in breast cancer, indicates a focus on adverse effects and drug resistance (Lai et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-[(4-ethylpiperazin-1-yl)methyl]-N-[5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyridin-2-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32F2N8/c1-5-35-6-8-36(9-7-35)16-19-13-31-27(32-14-19)34-25-12-21(23(29)15-30-25)20-10-22(28)26-24(11-20)37(17(2)3)18(4)33-26/h10-15,17H,5-9,16H2,1-4H3,(H,30,31,32,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOYPFUEZDEQEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CN=C(N=C2)NC3=NC=C(C(=C3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32F2N8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2361089.png)
![2,5-dichloro-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2361090.png)
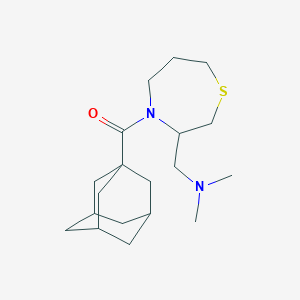

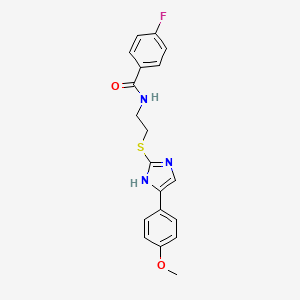
![3-[(4-Nitrophenyl)methylidene]pentane-2,4-dione](/img/structure/B2361096.png)

![6-(2-(4-chlorophenyl)-2-oxoethyl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2361098.png)
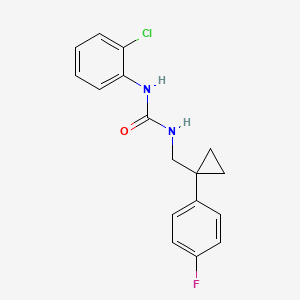
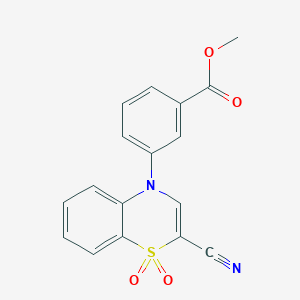
![N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2361103.png)
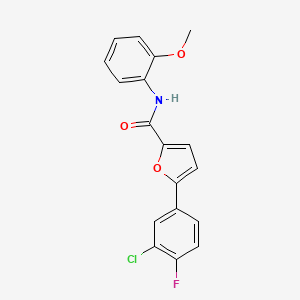
![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2361108.png)
